3-Chloro-6-neopentylpyridazine
Description
3-Chloro-6-neopentylpyridazine is a substituted pyridazine derivative featuring a chlorine atom at the 3-position and a neopentyl (2,2-dimethylpropyl) group at the 6-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in pharmaceutical and agrochemical applications due to their ability to engage in hydrogen bonding and π-π interactions. The neopentyl substituent introduces significant steric bulk, which can influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-chloro-6-(2,2-dimethylpropyl)pyridazine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-7-4-5-8(10)12-11-7/h4-5H,6H2,1-3H3 |
InChI Key |
ATMJCCHQNZZMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Chloro-6-Substituted Pyridazines
Key Observations :
- Steric Effects : The neopentyl group’s bulky nature likely reduces intermolecular interactions compared to planar substituents like hydrazinyl or pyrazolyl, which facilitate hydrogen bonding or π-π stacking .
- Molecular Planarity : Cyclopentylidene hydrazine derivatives exhibit near-planar geometries, enabling efficient crystal packing , whereas neopentyl’s branching may disrupt crystallinity.
Physicochemical Properties
Table 2: Physicochemical Parameters
Key Observations :
Key Observations :
- Substituent Introduction : Hydrazinyl and cyclopentylidene groups are introduced via condensation reactions under reflux , while neopentyl likely requires alkylation or cross-coupling.
- Reaction Efficiency : Steric hindrance from neopentyl may necessitate longer reaction times or higher temperatures compared to smaller substituents.
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